molecular formula C22H30O2Si B1314580 6-(t-Butyldiphenylsilyloxy)hexanal CAS No. 118794-70-0

6-(t-Butyldiphenylsilyloxy)hexanal

Cat. No. B1314580
CAS RN: 118794-70-0
M. Wt: 354.6 g/mol
InChI Key: YKYXHPYPWULKKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(t-Butyldiphenylsilyloxy)hexanal or similar compounds often involves the use of allylstannanes . For instance, a study describes the synthesis of a related compound through a tin(IV) chloride promoted reaction between an alkenyl stannane and an aldehyde . Another study discusses the synthesis of hexanal using immobilized hydroperoxide lyase in a packed-bed reactor .


Chemical Reactions Analysis

The chemical reactions involving 6-(t-Butyldiphenylsilyloxy)hexanal or similar compounds can be complex. One study discusses the tin(IV) chloride mediated cyclisation of (Z)-homoallylic alcohols . Another study mentions the synthesis of hexanal and salicylaldehyde from imidazolidine precursors encapsulated in electrospun ethylcellulose-poly(ethylene oxide) fibers .

Scientific Research Applications

I have found some information related to compounds similar to 6-(t-Butyldiphenylsilyloxy)hexanal. Here is a comprehensive analysis focusing on unique applications:

Chemosensor Development

Compounds containing tert-butyldiphenylsilyl groups have been used in the development of chemosensors. For example, a polyimide containing this group can detect fluoride ions with high sensitivity and a low detection limit .

Organic Synthesis Intermediate

Derivatives of hexanal with tert-butyldiphenylsilyl protection are used as intermediates in organic synthesis, aiding in various chemical transformations .

Controlled Release Systems

Hexanal precursors can be synthesized and encapsulated in materials for controlled release applications. This is useful in areas like food preservation and fragrance release .

properties

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-18H,4-5,12-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYXHPYPWULKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472942
Record name 6-(t-butyldiphenylsilyloxy)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118794-70-0
Record name 6-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]hexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118794-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(t-butyldiphenylsilyloxy)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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